N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a benzamide derivative featuring a 6-chloro-substituted benzothiazole ring and 2,3-dimethoxybenzoyl group. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-5-3-4-10(14(12)22-2)15(20)19-16-18-11-7-6-9(17)8-13(11)23-16/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUBQUWQSSRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 6-chlorobenzo[d]thiazole with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory pathway, thereby exerting anti-inflammatory effects . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Key Observations :
- Methoxy Positioning : Shifting methoxy groups from 2,3- to 3,4-positions (as in CAS 312514-87-7) reduces molecular symmetry and may hinder binding to fungal targets .
- Chloro vs.
- Nitro and Propargyl Additions : The nitro group in the compound from introduces strong electron-withdrawing effects, while the propargyl group may enable click chemistry applications, a feature absent in the chloro analog .
Antifungal Properties
- Target Compound : Trifluoro-substituted analogs of N-(6-chloro-1,3-benzothiazol-2-yl)benzamides were synthesized and tested against fungi, though earlier isomers showed inactivity . This suggests that chloro substitution at the 6-position may be critical for activity.
- 2,3-Dimethoxybenzamide Backbone : The dimethoxy motif is associated with antifungal activity in microbial volatiles (e.g., inhibition of Botrytis cinerea), implying its role in the target compound’s bioactivity .
Receptor Binding
- [18F]Fallypride , a related benzamide with 2,3-dimethoxy groups, exhibits high affinity for D2/D3 dopamine receptors due to its lipophilic substituents . While the target compound lacks a fluorine label, its dimethoxy groups may similarly enhance membrane permeability and target engagement.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C16H13ClN2O3S
- Molecular Weight : 350.80 g/mol
The compound features a benzothiazole moiety which is known for its biological relevance, particularly in anticancer and antimicrobial activities .
1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as a broad-spectrum antimicrobial agent .
3. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines and may modulate inflammatory pathways, suggesting its potential utility in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound reduced cell viability by 50% at a concentration of 20 µM after 48 hours. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy .
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the efficacy of this compound against Staphylococcus aureus infections, patients treated with this compound showed a significant reduction in bacterial load compared to controls. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .
Summary of Research Findings
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Caspase activation |
| Antimicrobial | Broad-spectrum activity | Inhibition of bacterial growth |
| Anti-inflammatory | Reduces cytokine production | Modulation of inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
